2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenoxyphenyl)ethanone
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Description
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenoxyphenyl)ethanone is a useful research compound. Its molecular formula is C17H14N2O2S2 and its molecular weight is 342.43. The purity is usually 95%.
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Scientific Research Applications
Antituberculosis Activity
A series of 3-heteroarylthioquinoline derivatives were synthesized, incorporating the 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenoxyphenyl)ethanone framework. These compounds demonstrated significant in vitro antituberculosis activity. Among them, certain derivatives exhibited potent activity against Mycobacterium tuberculosis H37Rv (MTB), showcasing minimal inhibitory concentrations (MIC) as low as 3.2 and 3.5 μM. Additionally, the cytotoxic effects of these compounds were evaluated against mouse fibroblasts (NIH 3T3), where they displayed negligible toxic effects, indicating a promising therapeutic index for antituberculosis applications (Selvam Chitra et al., 2011).
Anticancer Potential
In another study focusing on the therapeutic applications of related thiazole derivatives, novel compounds were synthesized and evaluated for their antitumor activities against MCF-7 tumor cells. The results revealed promising activities for several compounds, suggesting the potential of these derivatives as anti-breast cancer agents. This research underscores the versatility of the thiadiazole moiety in developing compounds with significant anticancer properties (Huda K. Mahmoud et al., 2021).
Anticandidal and Cytotoxicity Studies
Further research into tetrazole derivatives, including those related to the this compound structure, demonstrated potent anticandidal agents with weak cytotoxicities. These findings indicate the potential for developing novel therapeutic agents targeting fungal infections, with minimal adverse effects on host cells (Z. Kaplancıklı et al., 2014).
Antimicrobial Activities
Thiazole derivatives were investigated for their antimicrobial activities, highlighting the broad-spectrum potential of these compounds against various bacterial and fungal pathogens. This research contributes to the ongoing search for new antimicrobial agents capable of addressing the challenge of antibiotic resistance (Wagnat W. Wardkhan et al., 2008).
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-12-18-19-17(23-12)22-11-16(20)13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMREYBBOPPMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.